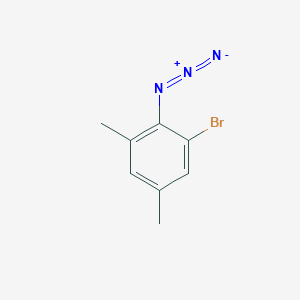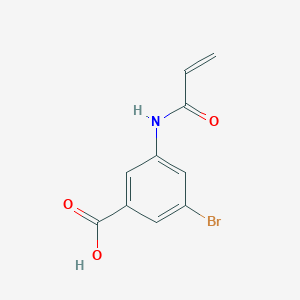![molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8](/img/structure/B6617716.png)
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol, also known as BMP-2, is a small molecule compound with a range of potential applications in the scientific research field. BMP-2 is a derivative of the natural compound 2-methyl-2-propyl-1,3-propanediol and is synthesized through a number of different methods. It has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme transglutaminase, which is involved in a number of biochemical processes including the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has also been studied for its potential applications in the study of cell adhesion and cell migration. It has been used in the study of the migration of leukocytes, as well as in the study of the migration of cancer cells.
Wirkmechanismus
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is not fully understood. It is believed to act as a substrate for the enzyme transglutaminase, which is involved in the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is also believed to interact with cell surface receptors, which are involved in the regulation of cell adhesion and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol are not fully understood. However, it has been studied for its potential applications in the study of cell adhesion and cell migration. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been shown to inhibit the migration of leukocytes, as well as the migration of cancer cells. It has also been shown to induce the formation of cross-links between proteins and the formation of protein networks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its availability, its low cost, and its ability to induce the formation of cross-links between proteins and the formation of protein networks. The limitations of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its lack of specificity for certain cell types and its potential to interact with cell surface receptors.
Zukünftige Richtungen
The potential future directions for research into 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol include further study of its potential applications in biochemistry and physiology, as well as its potential use in drug development. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be studied for its potential applications in the study of cell adhesion and migration, as well as its potential to interact with cell surface receptors. Further research into the biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted. Finally, further research into the synthesis methods for 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted to improve its availability and cost-effectiveness.
Synthesemethoden
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can be synthesized through a number of different methods. The most common method is the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution. This reaction yields 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol and benzyl bromide with a yield of around 80%. Other methods of synthesis include the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution, or the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in aqueous methanol.
Eigenschaften
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYBUXXJNQXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

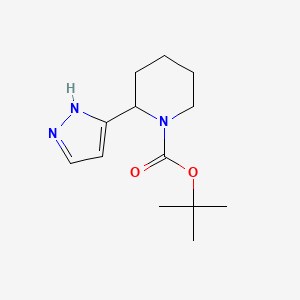

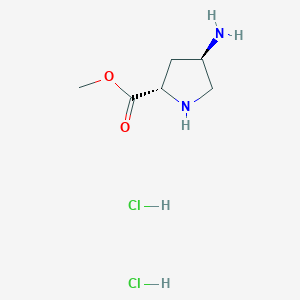
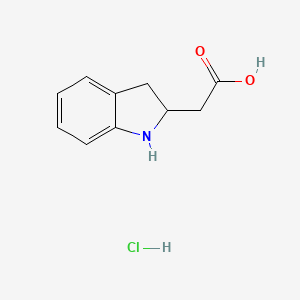
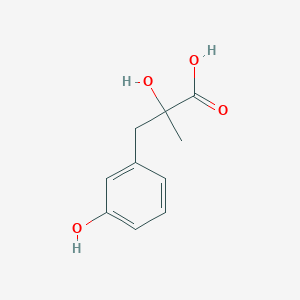

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
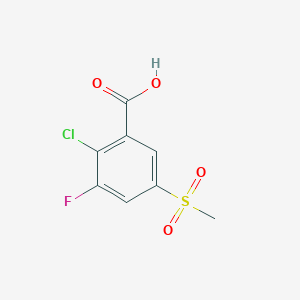
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
